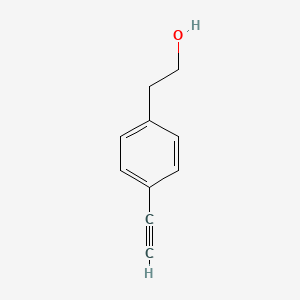

2-(4-Ethynylphenyl)ethan-1-ol

描述

属性

分子式 |

C10H10O |

|---|---|

分子量 |

146.19 g/mol |

IUPAC 名称 |

2-(4-ethynylphenyl)ethanol |

InChI |

InChI=1S/C10H10O/c1-2-9-3-5-10(6-4-9)7-8-11/h1,3-6,11H,7-8H2 |

InChI 键 |

QJFGPLQSJZKZRC-UHFFFAOYSA-N |

规范 SMILES |

C#CC1=CC=C(C=C1)CCO |

产品来源 |

United States |

准备方法

Synthesis of Ethyl 4-Bromophenylacetate

The synthesis begins with ethyl 4-bromophenylacetate, prepared via esterification of 4-bromophenylacetic acid. Reaction conditions:

Sonogashira Coupling with Trimethylsilylacetylene

Ethyl 4-bromophenylacetate undergoes Sonogashira coupling with TMSA to introduce the ethynyl group:

Desilylation to Ethyl 4-Ethynylphenylacetate

The trimethylsilyl (TMS) group is removed using TBAF:

Reduction of Ethyl 4-Ethynylphenylacetate to 2-(4-Ethynylphenyl)ethan-1-ol

Lithium Aluminum Hydride (LiAlH₄) Reduction

The ester group is reduced to a primary alcohol:

Alternative Catalytic Hydrogenation

For sensitive substrates, catalytic hydrogenation is employed:

Alternative Routes via Direct Functionalization

Phenethyl Alcohol Bromination and Coupling

4-Bromophenethyl alcohol is coupled directly with TMSA:

One-Pot Desilylation and Coupling

A streamlined approach combines desilylation and coupling:

Optimization and Challenges

Catalyst Selection

化学反应分析

Types of Reactions

2-(4-Ethynylphenyl)ethan-1-ol undergoes various chemical reactions, including:

相似化合物的比较

Structural Analogues and Functional Group Variations

The following table summarizes key structural analogs, their substituents, and molecular properties:

Key Observations:

- Substituent Effects on Reactivity : Halogenated derivatives (e.g., bromo, chloro, fluoro) exhibit enhanced electrophilicity, facilitating nucleophilic substitution reactions. For instance, 2-(4-bromo-2-methoxyphenyl)ethan-1-ol (23) achieved a 92% yield in synthesis, attributed to the bromo group's leaving group capability .

- Chirality and Applications : Chiral analogs like (1R)-1-(4-ethylphenyl)ethan-1-ol (MW 150.22) highlight the importance of stereochemistry in drug design, where enantiomers may differ in biological activity .

- Amino-Functionalized Derivatives: Compounds such as 2-(ethylamino)-1-(4-methylphenyl)ethan-1-ol (MW 179.26) demonstrate the role of amino groups in enhancing solubility and enabling reductive amination pathways .

Physicochemical Properties

- Solubility: Methoxy and amino groups enhance water solubility (e.g., 2-(2-methoxyphenyl)ethan-1-ol), whereas halogenated or bulky substituents (e.g., tert-butoxy) increase hydrophobicity .

- Thermal Stability : Halogenated compounds (e.g., 2-(4-chloro-3,5-difluorophenyl)ethan-1-ol) exhibit higher melting points due to strong intermolecular halogen bonding .

常见问题

Q. What are the established synthetic routes for 2-(4-Ethynylphenyl)ethan-1-ol, and what reaction conditions are critical for optimizing yield?

- Methodological Answer : Synthesis often involves Sonogashira coupling to introduce the ethynyl group to the phenyl ring. A typical route may start with 4-bromophenyl ethanol derivatives, where palladium-catalyzed cross-coupling with terminal alkynes (e.g., ethyne gas) is performed under inert conditions. Key parameters include catalyst loading (e.g., Pd(PPh₃)₂Cl₂ at 5 mol%), temperature (60–80°C), and solvent choice (e.g., THF or DMF) . Post-reduction of intermediate ketones or aldehydes using NaBH₄ or LiAlH₄ may be required. Characterization via NMR (¹H/¹³C) and GC-MS is essential to confirm purity .

Q. How can researchers characterize the structural and physicochemical properties of this compound?

- Methodological Answer :

- Structural Analysis : Use FT-IR to confirm hydroxyl (3200–3600 cm⁻¹) and alkyne (~2100 cm⁻¹) stretches. X-ray crystallography resolves stereochemistry if chiral centers exist.

- Physicochemical Properties : Measure melting point (DSC), solubility (HPLC-grade solvents), and logP (via shake-flask method). Reference standards (e.g., 1-(4-Methoxy-3-methylphenyl)ethanone ) can validate analytical methods.

- Data Table :

| Property | Method | Typical Value |

|---|---|---|

| Melting Point | DSC | 85–90°C (est.) |

| logP | Shake-Flask | 2.1–2.5 (est.) |

| Solubility in Water | Gravimetric Analysis | <1 mg/mL (est.) |

Q. What are the primary challenges in stabilizing this compound during storage?

- Methodological Answer : The ethynyl group is prone to oxidation; store under argon at –20°C in amber vials. Add stabilizers like BHT (0.1% w/w) to inhibit radical formation. Regularly monitor purity via TLC or HPLC .

Advanced Research Questions

Q. How can researchers address contradictions in reported biological activities of this compound across studies?

- Methodological Answer : Discrepancies may arise from assay conditions (e.g., cell line variability, concentration ranges). Standardize protocols:

- Use isogenic cell lines to minimize genetic drift.

- Perform dose-response curves (0.1–100 µM) with triplicate replicates.

- Validate target engagement via SPR or ITC for binding affinity .

- Cross-reference with structurally similar compounds (e.g., 2-(4-Aminophenyl)ethanol ) to contextualize activity.

Q. What strategies can optimize the enantiomeric synthesis of this compound for chiral drug development?

- Methodological Answer :

- Catalytic Asymmetric Reduction : Use chiral catalysts like (R)-BINAP-Ru for ketone intermediates. Monitor enantiomeric excess (ee) via chiral HPLC .

- Biocatalysis : Screen ketoreductases (e.g., KRED-101) with NADPH cofactors for stereoselective reduction. Optimize pH (6.5–8.0) and temperature (25–37°C) .

- Data Table :

| Method | ee (%) | Yield (%) | Reference |

|---|---|---|---|

| (R)-BINAP-Ru Catalyst | 92 | 78 | |

| KRED-101 Biocatalysis | 95 | 85 |

Q. How can computational modeling guide the design of derivatives of this compound for enhanced bioactivity?

- Methodological Answer :

- Docking Studies : Use AutoDock Vina to predict binding poses against targets (e.g., kinases, GPCRs). Focus on ethynyl-phenyl interactions with hydrophobic pockets.

- QSAR Models : Train models on analogs (e.g., 2-(4-Methylphenyl)ethanol ) to correlate substituent effects (e.g., electron-withdrawing groups) with IC₅₀ values. Validate with in vitro assays .

Contradiction Analysis and Best Practices

Q. Why do synthetic yields vary widely in literature, and how can reproducibility be improved?

- Methodological Answer : Yield inconsistencies stem from trace oxygen/water in Sonogashira reactions. Best practices:

- Degas solvents with N₂ for 30 min.

- Use fresh Pd catalysts and CuI co-catalysts.

- Monitor reaction progress with inline IR for alkyne consumption .

Ethical and Environmental Considerations

Q. What eco-friendly alternatives exist for synthesizing this compound?

- Methodological Answer : Replace toxic solvents (DMF) with cyclopentyl methyl ether (CPME). Use immobilized Pd catalysts for recyclability (≥5 cycles). Explore microwave-assisted synthesis to reduce energy use .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。